1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

anticancer estrogen receptor alpha SAR

This methylsulfonyl benzimidazole-indoline hybrid (CAS 886922-43-6, MW 355.4) is the lowest molecular weight anchor in its homologous series, making it the most ligand-efficient candidate for systematic sulfonyl-chain SAR. Its distinctive indoline (2,3-dihydroindole) core diverges from common aromatic indole analogs, potentially redirecting target engagement toward vasopressin/oxytocin receptors as disclosed in the patent literature, rather than the ERα-centric pharmacology of its counterparts. Procure this compound to simultaneously benchmark against published methylsulfonyl indole-benzimidazoles in MCF-7/HEPG2/MDA-MB-231 cytotoxicity panels and explore novel chemotypes for cardiovascular, renal, or CNS indications. Standard purity is 95%.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 886922-43-6
Cat. No. B2464741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
CAS886922-43-6
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C18H17N3O3S/c1-25(23,24)18-19-14-7-3-5-9-16(14)21(18)12-17(22)20-11-10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3
InChIKeyNVIWDDZISZXZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886922-43-6): Structural Identity and Procurement Baseline


1-(Indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886922-43-6, molecular formula C18H17N3O3S, molecular weight 355.4 g/mol) is a synthetic small molecule belonging to the alkylsulfonyl benzimidazole-indoline hybrid class [1]. Its architecture features a 2-(methylsulfonyl)-1H-benzo[d]imidazole moiety connected via an ethanone bridge to an indoline (2,3-dihydroindole) ring system, as confirmed by its SMILES notation CS(=O)(=O)c1nc2ccccc2n1CC(=O)N1CCc2ccccc21 . The compound is listed in the ECHA inventory and is commercially available from multiple suppliers at typical purities of 95% [2]. Its structural scaffold—combining a sulfonyl-activated benzimidazole with a partially saturated indoline—places it within a broader family of heterocyclic hybrids investigated for anticancer and estrogen receptor (ER) modulatory properties [3].

Why 1-(Indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone Cannot Be Interchanged with Its Structural Analogs


Generic substitution within the alkylsulfonyl benzimidazole-indoline/indole series is precluded by the specific interplay of three critical structural variables: (1) the size of the alkylsulfonyl group on benzimidazole C-2, (2) the oxidation state of the nitrogen-containing heterocycle (indoline vs. indole), and (3) the substitution pattern at the benzimidazole N-1 and indoline/indole positions. Published SAR studies on the closely related methylsulfonyl indole-benzimidazole series demonstrate that the sulfonyl side chain modification itself influences ERα binding levels, with methylsulfonyl and ethylsulfonyl derivatives exhibiting distinctive cytotoxicity profiles and varying viability versus ERα affinity correlations [1]. The indoline moiety in CAS 886922-43-6, being a partially saturated 2,3-dihydroindole, introduces different electronic and conformational properties compared to the fully aromatic indole found in many published analogs, potentially affecting target engagement, metabolic stability, and physicochemical profile [2]. Furthermore, the patent literature establishes that N-sulfonyl-indoline derivatives possess affinity for vasopressin and oxytocin receptors, a pharmacological profile distinct from anticancer-focused indole-benzimidazole hybrids [3]. These compound-specific structural features make direct substitution with analogs bearing different sulfonyl chains (ethylsulfonyl, CAS 886924-05-6; propylsulfonyl, CAS 886904-64-9) or different heterocyclic cores pharmacologically unreliable without explicit comparative data.

Quantitative Differentiation Evidence for 1-(Indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886922-43-6)


Methylsulfonyl vs. Ethylsulfonyl: Sulfonyl Chain Length Modulates Cytotoxicity and ERα Affinity in Indole-Benzimidazole Series

In the closely related indole-benzimidazole series, methylsulfonyl derivatives exhibit distinctive cytotoxicity profiles compared to their ethylsulfonyl counterparts. The published structure-activity relationship (SAR) study demonstrated that sulfonyl side chain modifications themselves influence ERα binding levels, with some candidate derivatives showing varying viability versus ERα affinity correlations across methyl- and ethyl-sulfonyl series [1]. For CAS 886922-43-6 specifically, the methylsulfonyl group (MW 355.4) confers a 14 Da lower molecular weight compared to its direct ethylsulfonyl analog CAS 886924-05-6 (MW 369.4) [2], which may translate into improved ligand efficiency indices. The correlation analysis between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed both effective and consistent R1/R2 substitutions as well as derivatives where the sulfonyl chain identity produced divergent biological outcomes [1].

anticancer estrogen receptor alpha SAR

Indoline vs. Indole Core: Saturation State Determines Pharmacological Target Spectrum

The indoline ring in CAS 886922-43-6 is a 2,3-dihydroindole with sp³ character at positions 2 and 3, distinguishing it from the fully aromatic indole found in published methylsulfonyl indole-benzimidazole anticancer series. Patent EP0469984A2 explicitly claims that N-sulfonyl-indoline derivatives (which share the indoline core scaffold) possess affinity for vasopressin V1, V2, V1a, V1b receptors and oxytocin receptors, enabling therapeutic applications in cardiovascular, central nervous system, and gastric indications [1]. This receptor profile contrasts with the estrogen receptor α (ERα)-focused pharmacology of the indole-benzimidazole series [2]. The indoline scaffold therefore potentially unlocks target space (vasopressin/oxytocin receptor modulation) that is not accessible to indole-based analogs, representing a pharmacologically orthogonal differentiation axis for procurement decisions.

vasopressin receptor oxytocin receptor indoline

Alkyl Chain Length Progression: Methyl, Ethyl, and Propyl Analogs Exhibit Incremental Physicochemical Divergence

A homologous series of three indoline-benzimidazole ethanone derivatives with varying alkylsulfonyl chain lengths is commercially catalogued: CAS 886922-43-6 (methylsulfonyl, C18H17N3O3S, MW 355.4), CAS 886924-05-6 (ethylsulfonyl, C19H19N3O3S, MW 369.4), and CAS 886904-64-9 (propylsulfonyl, C20H21N3O3S, MW 383.5) [1]. Each one-carbon extension of the sulfonyl alkyl chain increases molecular weight by ~14 Da and logP by an estimated 0.5 units, progressively reducing aqueous solubility and altering membrane permeability. In the analogous indole-benzimidazole series, such alkyl chain variations produced divergent cytotoxicity outcomes in MCF-7 breast cancer cells, with methylsulfonyl derivatives showing distinct viability vs. ERα affinity correlations compared to their ethylsulfonyl counterparts [2]. CAS 886922-43-6, as the smallest member of this homologous series, is predicted to exhibit the highest aqueous solubility and most favorable ligand efficiency metrics among the three catalogued indoline analogs.

physicochemical properties alkylsulfonyl series molecular weight

Benzimidazole N-1 Acetamide-Indoline Architecture: A Scaffold Associated with Dual Receptor Modulation Potential

CAS 886922-43-6 uniquely combines three pharmacophoric elements—a 2-methylsulfonylbenzimidazole, an N-acetamide linker, and an indoline ring—within a single hybrid scaffold. The benzimidazole-2-sulfonyl motif is a recognized pharmacophore in multiple therapeutic areas including anticancer COX-2 inhibition (IC50 = 0.10 μM for lead compound 11b in a related 2-(4-methylsulfonylphenyl)benzimidazole series) [1] and Bcl-2 inhibition (vina docking score −9.6 kcal/mol for compound 27 vs. −6.7 kcal/mol for vincristine) [2]. The indoline-sulfonyl substructure, per patent EP0469984A2, confers vasopressin and oxytocin receptor affinity [3]. While no single reference has profiled all three elements simultaneously in CAS 886922-43-6, the convergence of these independently validated pharmacophores in one molecule creates a scaffold with potential polypharmacology that is not recapitulated by any single comparator series.

scaffold hybridization vasopressin estrogen receptor

Recommended Procurement and Research Application Scenarios for CAS 886922-43-6


SAR Expansion of Alkylsulfonyl Benzimidazole-Indoline Series for Target Identification

Procure CAS 886922-43-6 as the methylsulfonyl anchor point for a homologous series study alongside its ethylsulfonyl (CAS 886924-05-6) and propylsulfonyl (CAS 886904-64-9) analogs to systematically map how sulfonyl chain length affects target engagement across vasopressin, oxytocin, and ERα receptor panels. The quantitative evidence from the indole-benzimidazole series demonstrates that sulfonyl substituent identity alone can alter cytotoxicity-ERα affinity correlations [1]. Extending this SAR logic to the indoline series, where patent claims support vasopressin/oxytocin receptor affinity [2], positions CAS 886922-43-6 as the most ligand-efficient member (lowest MW = 355.4) for initial screening [3].

Comparative Anticancer Screening with Indole-Benzimidazole Counterparts

Use CAS 886922-43-6 in head-to-head cytotoxicity screening against MCF-7 (ER+), HEPG2, and MDA-MB-231 (ER−) cell lines, with published methylsulfonyl indole-benzimidazole derivatives as reference compounds. The Karadayi et al. (2021) study established that methylsulfonyl indole-benzimidazoles exhibit substantial ERα affinity and anticancer effects [1], providing a quantitative benchmark. Direct comparison of CAS 886922-43-6 (indoline core) against this benchmark can reveal whether indoline saturation enhances, diminishes, or redirects anticancer activity, generating novel SAR insights that are unavailable from either scaffold alone.

Vasopressin/Oxytocin Receptor Panel Screening for CNS and Cardiovascular Indications

Based on the EP0469984A2 patent disclosure that N-sulfonyl-indoline derivatives possess vasopressin V1/V2/V1a/V1b and oxytocin receptor affinity [1], prioritize CAS 886922-43-6 for radioligand binding displacement assays across these receptor subtypes. This screening strategy is orthogonally differentiated from the anticancer-focused profiling typical of indole-benzimidazole analogs [2]. Positive hits in vasopressin/oxytocin receptor assays would establish CAS 886922-43-6 as a novel chemotype for cardiovascular, renal, or CNS indications, distinct from the ERα-centric pharmacology of its indole counterparts.

In Silico Polypharmacology Modeling and Molecular Docking Studies

Employ CAS 886922-43-6 as a test case for computational polypharmacology prediction, docking the compound against both ERα (PDB: 3ERT) and Bcl-2 targets using the established protocols from the alkylsulfonyl benzimidazole series [1][2]. The convergence of three independently validated pharmacophores—2-methylsulfonylbenzimidazole, N-acetamide linker, and indoline—in a single scaffold enables systematic exploration of whether this structural hybridization produces genuine multitarget binding or target preference. Comparative docking scores against the published benchmarks (e.g., compound 27 Bcl-2 vina score = −9.6 kcal/mol [2]) provide quantitative metrics for scaffold prioritization.

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.